molecular formula C21H25N3O4S B5590280 4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine

4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine

Cat. No.: B5590280
M. Wt: 415.5 g/mol
InChI Key: YFEKMLHIFOMZJM-UHFFFAOYSA-N
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Description

4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modulation of Antibiotic Activity

4-(Phenylsulfonyl) morpholine has been investigated for its potential to modulate antibiotic activity against multidrug-resistant strains of various bacteria and fungi. A study highlighted its ability to enhance the efficacy of amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration significantly, indicating a promising approach to combat resistance (Oliveira et al., 2015).

Ionic Liquid Crystals Design

The compound's morpholine group has been utilized in the design of ionic liquid crystals, demonstrating a rich mesomorphic behavior when combined with various anions. These findings suggest potential applications in materials science, particularly in the development of advanced liquid crystal displays and other optoelectronic devices (Lava et al., 2009).

Synthesis of N-Heterocycles

Research has shown the compound's utility in synthesizing N-heterocycles, including morpholines and piperazines, with high levels of regio- and diastereoselectivity. This synthetic versatility is crucial for pharmaceutical development, offering a pathway to create novel therapeutic agents with enhanced efficacy and selectivity (Matlock et al., 2015).

Stereodynamics and Perlin Effect

The stereodynamic behavior of compounds including 4-(trifluoromethylsulfonyl)morpholine has been studied, providing insights into the conformational preferences and intramolecular interactions that govern their structural and chemical properties. This research can inform the design of more effective drug molecules by understanding the role of stereochemistry in biological interactions (Shainyan et al., 2008).

Antimicrobial Activities

Novel triazole derivatives containing the morpholine moiety have been synthesized and shown to possess significant antimicrobial activities. This highlights the potential of such compounds in developing new antibiotics to address the growing challenge of microbial resistance (Bektaş et al., 2010).

Piperazines and Morpholines Synthesis

The development of SnAP reagents for the synthesis of N-unprotected piperazines and morpholines from aldehydes represents a significant advancement in the field of organic synthesis. This method provides a straightforward and efficient route to these important heterocycles, which are pivotal in the development of many drugs and other bioactive molecules (Luescher et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Unfortunately, without more specific information, it’s difficult to predict the potential mechanism of action .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could potentially be used in drug discovery if it shows activity against a relevant biological target .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-21(18-6-8-19(9-7-18)22-14-16-28-17-15-22)23-10-12-24(13-11-23)29(26,27)20-4-2-1-3-5-20/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEKMLHIFOMZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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